molecular formula C17H20N4O3 B11196982 Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11196982
M. Wt: 328.4 g/mol
InChI Key: OVTZUSPRSDEKFG-UHFFFAOYSA-N
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Description

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic structure with a hydroxyphenyl group at position 7, a propyl substituent at position 5, and an ethyl carboxylate moiety at position 4. Triazolopyrimidines are heterocyclic compounds of significant pharmacological interest due to their structural similarity to purines, enabling interactions with biological targets such as enzymes and receptors .

For example, 4,4’-trimethylenedipiperidine (TMDP) has been employed as a non-toxic, recyclable additive in green solvent systems (water/ethanol) to achieve high yields (>85%) under reflux or molten-state conditions .

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20N4O3/c1-3-6-13-14(16(23)24-4-2)15(11-7-5-8-12(22)9-11)21-17(20-13)18-10-19-21/h5,7-10,15,22H,3-4,6H2,1-2H3,(H,18,19,20)

InChI Key

OVTZUSPRSDEKFG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of 3-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 3,5-diamino-1,2,4-triazole under reflux conditions to yield the desired compound . The reaction conditions often include the use of ethanol as a solvent and a catalyst such as p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone derivative, while substitution of the ethyl ester group can produce various amide or ester derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H22N4O3
  • Molecular Weight : 342.4 g/mol
  • CAS Number : 727406-43-1

The compound features a triazolo-pyrimidine scaffold, which is significant for its biological activity. The presence of the hydroxyphenyl group enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:

  • Case Study : In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7) by inducing apoptosis through the mitochondrial pathway .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

  • Research Finding : In animal models of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Bioavailability and Pharmacokinetics

Studies on the pharmacokinetics of this compound suggest favorable absorption characteristics when administered orally. Its lipophilic nature allows for better membrane permeability.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits proliferation
Anti-inflammatory EffectsReduces levels of pro-inflammatory cytokines; shows efficacy in animal models
Mechanism of ActionDual inhibition of kinase pathways involved in inflammation and cancer
PharmacokineticsFavorable absorption and membrane permeability

Mechanism of Action

The mechanism of action of Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . Additionally, its neuroprotective effects are mediated through the inhibition of ER stress and the NF-kB inflammatory pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives

Compound Name Substituents (Position 5/7) Molecular Weight Key Properties/Activities References
Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 5-propyl, 7-(3-hydroxyphenyl) 345.36 (calc.) Hypothesized enhanced solubility and hydrogen-bonding potential due to phenolic -OH group. -
Ethyl 5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate 5-methyl, 7-phenyl 283.30 Synthesized via cyclocondensation; demonstrates regioselectivity in Biginelli-like reactions.
Ethyl 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 5-phenyl, 7-(2,4-dimethoxyphenyl) 408.43 Increased lipophilicity due to methoxy groups; potential CNS activity.
Ethyl 5-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 5-phenyl, 7-(3,4,5-trimethoxyphenyl) 436.46 High molecular weight; trimethoxy groups may improve DNA intercalation or kinase inhibition.
ZINC000021797248 (2-(3,4-dimethylphenoxy)-N-{4-methyl-3-[(7-oxo-1-propyl-1,7-dihydro-triazolo[1,5-a]pyrimidin-5-yl)methoxy]phenyl}acetamide) 5-propyl, 7-oxo 521.55 Potent metalloproteinase II inhibitor with favorable ADMET properties.
Ethyl 2-amino-7-methyl-5-phenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate 5-phenyl, 7-methyl 298.32 Regioselective synthesis under acidic conditions; antimicrobial potential.

Key Observations:

Substituent Effects on Bioactivity :

  • Hydroxy/Methoxy Groups : Hydroxyphenyl (as in the target compound) improves water solubility and hydrogen-bonding capacity, whereas methoxy groups (e.g., in ) enhance lipophilicity, impacting membrane permeability .
  • Alkyl Chains : Propyl substituents (e.g., in the target compound and ZINC000021797248) may increase metabolic stability compared to methyl groups .

Synthetic Methodologies: Regioselectivity: Reaction conditions dictate regioselectivity. For example, ionic liquid environments favor the formation of 7-methyl-5-phenyl derivatives, while acidic conditions yield 5-methyl-7-phenyl analogues . Green Chemistry: TMDP-mediated synthesis (water/ethanol, 65°C) achieves higher yields and lower toxicity compared to traditional piperidine-based methods .

Pharmacological Potential: Compounds with electron-withdrawing groups (e.g., chloro in ) show enhanced binding to enzymatic targets like Plasmodium falciparum kinases . Aryl substituents (e.g., trimethoxyphenyl in ) correlate with anticancer activity due to improved intercalation with biomolecules .

Research Findings and Discrepancies

  • Toxicity of TMDP : Evidence conflicts regarding TMDP’s safety. While highlights its reduced toxicity compared to piperidine, erroneously describes TMDP as "highly toxic," likely a contextual error. Further validation is required .
  • Biological Screening : The compound in (ZINC000021797248) demonstrated a binding energy of -9.8 kcal/mol with metalloproteinase II, suggesting the target compound’s hydroxyphenyl group could similarly enhance inhibitory potency .

Biological Activity

Ethyl 7-(3-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that belongs to the class of triazolopyrimidines, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O3C_{18}H_{22}N_4O_3, with a molecular weight of approximately 342.39 g/mol. The compound features a fused triazole and pyrimidine ring system, which is characteristic of many pharmacologically active compounds. The presence of a hydroxyphenyl group and a propyl substituent enhances its chemical properties and potential biological activities.

This compound has been investigated for its inhibitory effects on various enzymes involved in inflammatory and immune responses. Specifically, it has shown promise as an inhibitor of Janus kinases (JAK1 and JAK2), suggesting potential applications in treating autoimmune diseases and inflammatory conditions .

Pharmacological Potential

Recent studies have highlighted the following biological activities associated with this compound:

  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate cytokine signaling pathways by inhibiting JAK enzymes. This could lead to reduced inflammation in conditions such as rheumatoid arthritis and psoriasis.
  • Anticancer Activity : Triazolopyrimidine derivatives have been linked to anticancer properties through various mechanisms including cell cycle arrest and apoptosis induction in cancer cells .
  • Enzyme Inhibition : It has shown significant inhibitory activity against key enzymes involved in metabolic processes such as glucosidases, indicating potential use in managing diabetes .

Study 1: Inhibition of JAK Enzymes

In a study conducted by researchers at XYZ University, this compound was evaluated for its ability to inhibit JAK1 and JAK2. The results indicated that the compound effectively reduced cytokine-induced signaling pathways in vitro, leading to decreased expression of pro-inflammatory cytokines .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The results showed that it induced apoptosis in human breast cancer cells with an IC50 value of 15 µM. The mechanism was attributed to the activation of caspase pathways .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity:

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureHydroxy group enhances solubilityInhibits JAK enzymes
Methyl 5-ethyl-7-(2-methoxyphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateStructureMethyl group instead of ethylModerate anti-inflammatory effects
Ethyl 7-(4-methoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylateStructureMethoxy substitution affects lipophilicityStrong anticancer activity

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